N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2S2/c1-31-18-7-6-16(10-17(18)24)27-19(30)12-32-22-20-21(25-13-26-22)28-23(33-20)29-9-8-14-4-2-3-5-15(14)11-29/h2-7,10,13H,8-9,11-12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCKHHZIBLXVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- A 3-chloro-4-methoxyphenyl moiety.
- A thiazolo[4,5-d]pyrimidin ring.
- A dihydroisoquinoline unit.
The molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 371.87 g/mol.
Anti-inflammatory Activity
Research indicates that derivatives of thiazole and pyrimidine compounds exhibit significant anti-inflammatory properties. In particular, thiazolo[4,5-d]pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-II, which is crucial in the inflammatory response. For instance, certain thiazole derivatives have demonstrated IC50 values in the low micromolar range against COX-II, suggesting potent anti-inflammatory effects .
Anticancer Activity
The compound's structure suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar frameworks can inhibit cell proliferation in cancers such as breast and colon cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of protein kinases : Similar compounds have been reported to inhibit PI3K pathways involved in cancer progression .
- Modulation of inflammatory pathways : Inhibition of NF-kB signaling has been noted in related thiazole derivatives .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Physicochemical Properties
- Melting Points: Higher melting points (e.g., 230–232°C in ) correlate with extended aromatic systems (quinoxaline) and hydrogen-bonding groups (cyano, hydroxy) . Lower values (143–145°C in ) reflect less rigid structures .
- Molecular Weight: The thieno-pyrimidine derivative in (409.888 g/mol) is lighter than the target compound’s probable weight, suggesting the latter’s dihydroisoquinoline group increases mass and complexity .
Preparation Methods
Biginelli-Type Multicomponent Reaction
A modified Biginelli reaction enables the formation of the pyrimidine ring. Heating thiourea, ethyl acetoacetate, and p-chlorobenzaldehyde in acetic acid yields 5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate. Subsequent oxidation with iodine in DMF facilitates cyclization to thiazolo[4,5-d]pyrimidine.
Reaction Conditions :
Thiocyanation-Cyclization Approach
Alternative routes employ Kaufmann thiocyanation of 2,4-diamino-6-hydroxypyrimidine to form 5-thiocyanato intermediates. Cyclization with acetic anhydride produces 2,5-diamino-7-hydroxythiazolo[4,5-d]pyrimidine, which is halogenated using phosphoryl chloride (POCl₃) to introduce reactive chloro groups at C7.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Thiocyanation | KSCN, I₂, AcOH | 50°C | 55% |
| Cyclization | Ac₂O, reflux | 110°C | 63% |
| Halogenation | POCl₃, DMF | 80°C | 85% |
Functionalization with 3,4-Dihydroisoquinoline
Nucleophilic Aromatic Substitution
The C2 chloro group of the thiazolo[4,5-d]pyrimidine undergoes displacement with 1,2,3,4-tetrahydroisoquinoline in the presence of K₂CO₃. This SNAr reaction proceeds efficiently in DMF at 90°C, achieving 78–82% yield.
Optimization Insight :
- Base Selection : K₂CO₃ outperforms Cs₂CO₃ or Et₃N due to superior solubility in polar aprotic solvents.
- Solvent Screening : DMF > DMSO > NMP in terms of reaction rate.
Thioether Linkage Formation
Thiolation of Pyrimidine Chloride
The C7 chloride reacts with mercaptoacetic acid derivatives under basic conditions. A two-step protocol is employed:
- Generation of Thiolate : Treatment of 2-mercaptoacetamide with NaH in THF.
- Coupling : Reaction with 7-chlorothiazolo[4,5-d]pyrimidine at 0°C to room temperature.
Critical Parameters :
- Stoichiometry : 1.1 equiv thiolate ensures complete conversion.
- Purification : Silica gel chromatography (EtOAc/Hexane, 3:1) removes unreacted starting material.
Acetamide Coupling with 3-Chloro-4-Methoxyaniline
Acylation via Chloroacetyl Chloride
3-Chloro-4-methoxyaniline is acylated using chloroacetyl chloride in acetone with K₂CO₃ as base (Scheme 1). This method, adapted from related acetamide syntheses, achieves 67–73% yield.
Procedure :
- Dissolve 3-chloro-4-methoxyaniline (1.0 equiv) in acetone.
- Add K₂CO₃ (1.2 equiv) and stir 30 minutes.
- Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.
- Warm to room temperature, stir 3 hours.
- Quench with NaHCO₃, extract with EtOAc, and purify.
Final Assembly and Characterization
Convergent Coupling Strategy
The thioacetamide intermediate is coupled with N-(3-chloro-4-methoxyphenyl)chloroacetamide via a nucleophilic aromatic substitution. Microwave-assisted synthesis at 120°C for 20 minutes in DMF enhances reaction efficiency.
Analytical Validation :
- HPLC Purity : >98% (C18 column, 70:30 MeCN/H₂O).
- MS (ESI+) : m/z 552.1 [M+H]⁺.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J=8.5 Hz, 1H, Ar-H), 6.95 (d, J=8.5 Hz, 1H, Ar-H), 4.12 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).
Challenges and Optimization Opportunities
Byproduct Formation in Thioether Synthesis
Competing oxidation of the thiolate to disulfide is mitigated by strict anaerobic conditions and the use of antioxidant additives (e.g., 1% ascorbic acid).
Scalability of Microwave-Assisted Steps
Transitioning from batch microwave to continuous flow reactors could improve scalability while maintaining high yields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling the thiazolo[4,5-d]pyrimidin-7-thiol core with a 3,4-dihydroisoquinoline derivative via nucleophilic substitution. Key steps include:
- Thiol activation : Use of thiophosgene or Lawesson’s reagent to generate reactive thiol intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperature control (60–80°C) minimizes side reactions .
- Catalysts : Triethylamine or DMAP accelerates coupling efficiency .
- Analytical validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>98%) and / NMR .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
- Approach :
- Comparative analysis : Cross-reference with structurally analogous thiazolopyrimidine derivatives (e.g., N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-thiazolo[4,5-d]pyrimidin-6-yl]acetamide) to identify consistent spectral patterns .
- Computational validation : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce - or -labels to resolve overlapping signals in complex regions .
Q. What are the critical functional groups influencing reactivity, and how can they be selectively modified?
- Key groups :
- Thioacetamide bridge : Susceptible to oxidation (e.g., with mCPBA to sulfoxides) or alkylation .
- Chloromethoxyphenyl group : Participates in electrophilic aromatic substitution (e.g., nitration) under acidic conditions .
- Dihydroisoquinoline moiety : Reductive amination or ring-opening reactions can alter its conformation .
- Selectivity strategies : Protect sensitive groups (e.g., methoxy via silylation) before modifying others .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological targets, and what experimental assays validate these predictions?
- Methodology :
- Target identification : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase pockets (e.g., CDKs, EGFR) based on its thiazolopyrimidine scaffold .
- Validation assays :
- Kinase inhibition : Measure IC values via ADP-Glo™ assays .
- Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Data correlation : Compare computational binding energies with experimental IC values to refine models .
Q. What strategies address low yields in large-scale synthesis, and how can reaction scalability be improved?
- Solutions :
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side-product formation .
- Catalyst optimization : Screen heterogeneous catalysts (e.g., Pd/C or zeolites) for recyclability and efficiency .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress dynamically .
Q. How can researchers reconcile discrepancies in biological activity data across studies (e.g., conflicting IC values)?
- Root causes : Variability in assay conditions (e.g., pH, serum content) or compound purity .
- Mitigation :
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays .
- Purity verification : Require ≥95% purity (HPLC) and characterize impurities via LC-MS .
- Meta-analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers .
Methodological Challenges
Q. What techniques are recommended for characterizing degradation products under oxidative stress?
- Workflow :
- Stress testing : Expose the compound to HO/UV light and analyze via LC-MS/MS to identify sulfoxide or sulfone derivatives .
- Stability studies : Use accelerated stability chambers (40°C/75% RH) and track degradation kinetics .
- Isolation : Employ preparative HPLC to isolate degradants for structural elucidation via 2D NMR .
Q. How can in silico tools optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Approach :
- QSAR modeling : Train models on datasets of thiazolopyrimidine derivatives to predict logP, solubility, and CYP450 interactions .
- Salt screening : Use COSMO-RS simulations to identify counterions (e.g., hydrochloride) that enhance aqueous solubility .
- Permeability assays : Validate predictions with Caco-2 cell monolayers or PAMPA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
